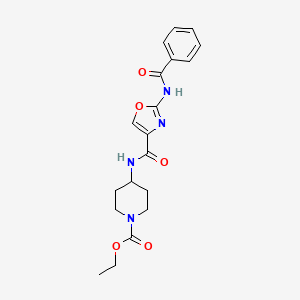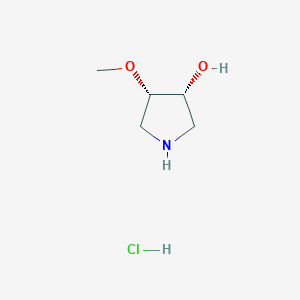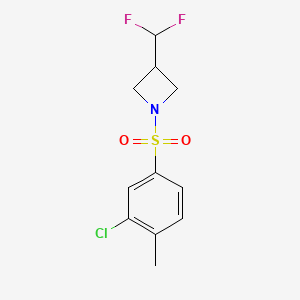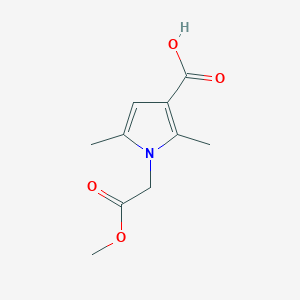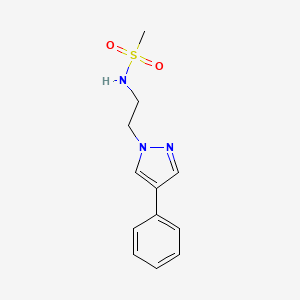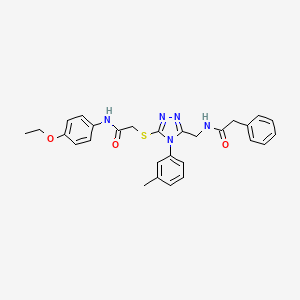
N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive characteristics.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction conditions, reagents, and steps involved in the synthesis.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the types of bonds (covalent, ionic, etc.) that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The conditions under which these reactions occur and the products formed are also studied.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and pH may also be studied.科学的研究の応用
Radiosynthesis for Herbicide Study
The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor, has been crucial for studying their metabolism and mode of action. This research provides essential insights into the environmental and biological impacts of these compounds (Latli & Casida, 1995).
Antiviral Activity
Derivatives similar to the compound have been synthesized and evaluated for their anti-HIV activity. This research highlights the potential of such compounds in developing new antiviral agents, with some derivatives showing potent in vitro inhibition of HIV replication (Hamad et al., 2010).
Metabolic Studies
Comparative metabolism studies of chloroacetamide herbicides have provided insights into their carcinogenic pathways, involving complex metabolic activations that lead to DNA-reactive products. This research is significant for understanding the safety and environmental impact of these chemicals (Coleman et al., 2000).
Anticancer and Antimicrobial Applications
The synthesis of analogs targeting specific cellular mechanisms has shown promising anticancer and antimicrobial activities. These studies indicate the potential therapeutic applications of these compounds, including their roles in inhibiting cell growth in various cancer models (Kumar et al., 2019).
Imaging Probes for Neurological Studies
Research on the development of imaging probes for neurological receptors, such as the 5-HT2A receptors, exemplifies the application of these compounds in neuroscience. Although not always successful, these attempts contribute to the ongoing search for effective diagnostic tools (Prabhakaran et al., 2006).
Enzyme Inhibition for Therapeutic Development
The design and synthesis of enzyme inhibitors based on these compounds, such as glutaminase inhibitors, demonstrate their potential in therapeutic development, particularly in targeting cancer metabolism (Shukla et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves understanding how to safely handle, store, and dispose of the compound.
将来の方向性
This involves identifying areas where further research is needed. This could include studying the compound’s potential applications, improving its synthesis, or investigating its mechanism of action in more detail.
特性
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3S/c1-3-36-24-14-12-22(13-15-24)30-27(35)19-37-28-32-31-25(33(28)23-11-7-8-20(2)16-23)18-29-26(34)17-21-9-5-4-6-10-21/h4-16H,3,17-19H2,1-2H3,(H,29,34)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGGXHKMDWOXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)
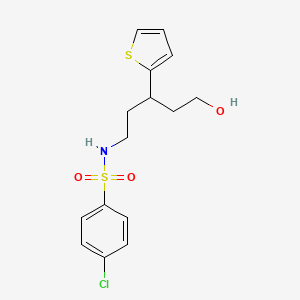
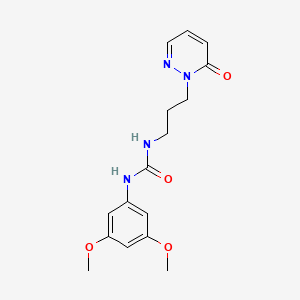
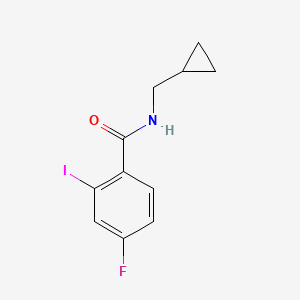
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)
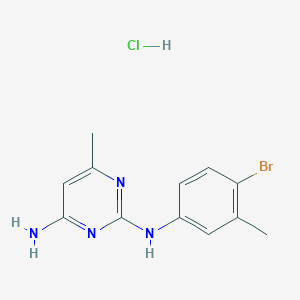
![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)
![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
